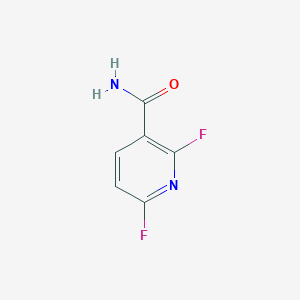
2,6-Difluoropyridine-3-carboxamide
Descripción general
Descripción
2,6-Difluoropyridine-3-carboxamide is an important chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various applications such as drug discovery, medicinal chemistry, and material science.
Aplicaciones Científicas De Investigación
Organometallic Chemistry : 2,6-Difluoropyridine derivatives are prepared using modern organometallic methods, demonstrating the versatility of organometallic approaches in synthesizing such compounds (Schlosser & Rausis, 2004).
Antimicrobial Agents : New Schiff bases derived from pyridine-2,6-carboxamide have shown significant antimicrobial activity, suggesting their potential as therapeutic agents (Al-Omar & Amr, 2010).
Antituberculosis Activity : Imidazo[1,2-a]pyridine-3-carboxamides, including some with 2,6-difluoropyridine structures, have demonstrated potent activity against multi- and extensive drug-resistant tuberculosis strains (Moraski et al., 2011).
Coordination Chemistry : Pyridine-carboxamide-based ligands, including those derived from 2,6-difluoropyridine, have been used to form various coordination complexes with metal ions, with applications in modeling metallo-proteins and as nitric oxide donors (Rajput & Mukherjee, 2013).
Gene Expression Inhibition : Compounds derived from 2,6-difluoropyridine have been studied for their ability to inhibit gene expression mediated by NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).
Synthesis of Pharmaceutical Intermediates : The synthesis of 2,6-difluoropyridine derivatives has been explored for creating pharmaceutical intermediates, such as dopamine and serotonin receptor antagonists (Hirokawa et al., 2000).
Cation Binding Studies : Pyridine-carboxamide scaffolds have been used for the selective detection and binding of metal ions, demonstrating their utility in sensing and environmental applications (Łukasik et al., 2016).
Linkage Isomerism in Metal Complexes : Asymmetric mixed 2,6-disubstituted (arylcarboxamido)(arylimino)pyridine ligands, including those with 2,6-difluoropyridine structures, have been synthesized and studied for their coordination chemistry and linkage isomerism with transition metals (Boyce et al., 2014).
Functionalization Reactions : Studies on the functionalization reactions of pyridine derivatives, including 2,6-difluoropyridine-3-carboxamide, have been conducted to understand reaction mechanisms and create novel compounds (Yıldırım et al., 2005).
Propiedades
IUPAC Name |
2,6-difluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDICRULGBVMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoropyridine-3-carboxamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


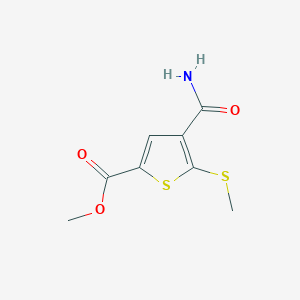


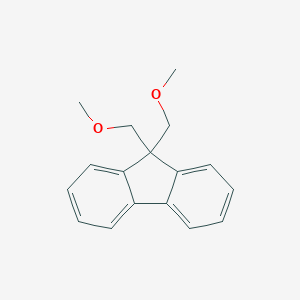


![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)
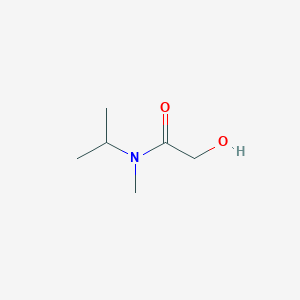


![(5s)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B65802.png)
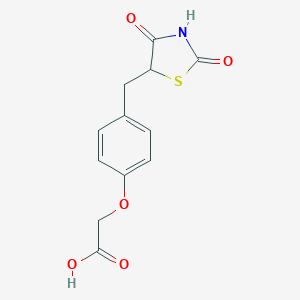
![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)